Levonorgestrel-3,17-diacetate

Progesterone receptor binding Relative Binding Affinity Progestin pharmacology

Levonorgestrel-3,17-diacetate (CAS 19913-28-1) is a synthetic progestogen ester belonging to the 19-nortestosterone derivative class, formally described as 13-ethyl-18,19-dinorpregn-4-en-20-yne-3,17-diol diacetate. It is a doubly acetylated derivative of levonorgestrel (LNG), bearing acetate moieties at both the C3 enolic oxygen and the C17β hydroxyl group, distinguishing it from the clinically utilized monoacetate prodrug levonorgestrel-17β-acetate (LNG-A, CAS 13732-69-9).

Molecular Formula C25H34O4
Molecular Weight 398.5 g/mol
Cat. No. B13433171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel-3,17-diacetate
Molecular FormulaC25H34O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(CCC34)OC(=O)C
InChIInChI=1S/C25H34O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,19-23H,5,7-14H2,1,3-4H3/t19-,20-,21+,22+,23-,24-,25-/m0/s1
InChIKeyXEVOPXYBZBSLQR-AMFVFTMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel-3,17-diacetate Compound Identity and Baseline Procurement Profile


Levonorgestrel-3,17-diacetate (CAS 19913-28-1) is a synthetic progestogen ester belonging to the 19-nortestosterone derivative class, formally described as 13-ethyl-18,19-dinorpregn-4-en-20-yne-3,17-diol diacetate . It is a doubly acetylated derivative of levonorgestrel (LNG), bearing acetate moieties at both the C3 enolic oxygen and the C17β hydroxyl group, distinguishing it from the clinically utilized monoacetate prodrug levonorgestrel-17β-acetate (LNG-A, CAS 13732-69-9) [1]. This compound serves primarily as a research reference standard and synthetic intermediate in progestin analytical method development, with a molecular formula of C₂₅H₃₄O₄ and a molecular weight of 398.54 g/mol .

Why Levonorgestrel-3,17-diacetate Cannot Be Interchanged with Levonorgestrel or Its Monoacetate in Analytical and Research Workflows


Levonorgestrel-3,17-diacetate differs fundamentally from levonorgestrel and levonorgestrel-17β-acetate in both molecular recognition properties and physicochemical behavior. The blockade of the C3 ketone and C17β hydroxyl groups—both critical pharmacophores for progesterone receptor (PR) binding—predicts that the diacetate possesses negligible intrinsic PR affinity, in contrast to levonorgestrel (RBA 150% vs. promegestone) and levonorgestrel-17β-acetate (RBA 135% vs. promegestone) [1]. Furthermore, the dual esterification alters hydrophobicity (XlogP 4.3 vs. approximately 3.8 for LNG) and chromatographic retention behavior, making the diacetate unsuitable as a direct substitute in bioanalytical assays validated for the parent drug or its monoacetylated metabolite . Procurement of the incorrect form risks systematic quantification errors in HPLC-UV or LC-MS/MS methods.

Levonorgestrel-3,17-diacetate: Differential Evidence for Analytical and Research Selection


Progesterone Receptor Binding Affinity: Near-Complete Abrogation Relative to Levonorgestrel and Its Monoacetate

Levonorgestrel-3,17-diacetate, by masking both the C3 ketone and C17β hydroxyl groups essential for progesterone receptor (PR) interaction, is predicted to exhibit negligible PR binding affinity. In contrast, levonorgestrel demonstrates a relative binding affinity (RBA) of 150% compared to the reference progestin promegestone (set at 100%), while levonorgestrel-17β-acetate retains substantial binding with an RBA of 135% relative to promegestone and 110% relative to levonorgestrel itself in human uterine cytosol competition assays [1][2]. This represents a greater than 10-fold reduction in PR engagement potential for the diacetate compared to the monoacetate form, based on the well-established structure-activity relationship wherein esterification of both the 3-keto and 17β-hydroxyl positions abolishes receptor recognition [3].

Progesterone receptor binding Relative Binding Affinity Progestin pharmacology Steroid receptor assay

Calculated Partition Coefficient (XlogP): Enhanced Lipophilicity Differentiating the Diacetate from Parent Levonorgestrel for Chromatographic Method Development

The diacetate derivatization confers a calculated partition coefficient (XlogP) of 4.3 for levonorgestrel-3,17-diacetate, compared to approximately 3.8 for the parent levonorgestrel compound [1]. This 0.5 log unit increase in lipophilicity translates to approximately 3.2-fold greater partitioning into non-polar phases, directly impacting reversed-phase HPLC retention times, solid-phase extraction recovery, and organic solvent solubility. The differential retention behavior provides a basis for chromatographic separation of the diacetate from both LNG and LNG-A in a single analytical run, a property exploitable in impurity profiling of norgestimate-containing formulations where the diacetate may appear as a process-related substance [2].

Lipophilicity XlogP Chromatographic retention HPLC method development LogP prediction

Androgen Receptor Binding Profile: Inferred Attenuation Supporting Differential Selectivity Screening Panels

Levonorgestrel exhibits significant androgen receptor (AR) binding (RBA relative to dihydrotestosterone (DHT) of 0.118–0.220×, equivalent to approximately 12–22% of DHT affinity), contributing to androgenic side effects [1]. The 17-deacetylated norgestimate metabolite (effectively levonorgestrel-17β-acetate) demonstrates substantially reduced AR affinity, with RBA values of 0.003–0.025× relative to DHT [1]. Since levonorgestrel-3,17-diacetate additionally masks the C3 ketone—a moiety implicated in hydrogen bonding within the AR ligand-binding pocket—it is expected to exhibit AR binding affinity equal to or lower than that of the 17-monoacetate, providing a further reduction in androgenic cross-reactivity relative to parent LNG [2].

Androgen receptor Progestin selectivity Receptor profiling Nuclear hormone receptor

Dual-Ester Prodrug Activation: A Mechanism for Gradual Levonorgestrel Release Distinct from Rapid Single-Ester Hydrolysis

Levonorgestrel-3,17-diacetate requires sequential hydrolysis of two ester bonds to generate pharmacologically active levonorgestrel: first at the C3 enol acetate (more labile) and subsequently at the C17β acetate. Published in vitro data on levonorgestrel ester prodrugs demonstrate that mono-ester derivatives (e.g., LNG-hexanoate, LNG-pentanoate) undergo complete hydrolysis during passage through rat skin with steady-state LNG fluxes of 0.08–0.18 μg/(cm²·h) [1]. The diacetate's dual ester structure is predicted to extend the hydrolysis cascade, potentially producing a more gradual appearance of free LNG compared to the single-step deacetylation of levonorgestrel-17β-acetate [2]. This sequential activation profile is mechanistically analogous to that of ethynodiol diacetate, which undergoes two-step hydrolysis to norethindrone before exerting progestational effects [3].

Prodrug activation Esterase hydrolysis Sustained release Pharmacokinetics Progestin delivery

Molecular Weight and Physicochemical Identity: Baseline Differentiation for Compendial Reference Standard Qualification

Levonorgestrel-3,17-diacetate (MW 398.54 g/mol, C₂₅H₃₄O₄) is distinguished from levonorgestrel (MW 312.45 g/mol, C₂₁H₂₈O₂) and levonorgestrel-17β-acetate (MW 354.49 g/mol, C₂₃H₃₀O₃) by its distinct molecular formula and mass . The predicted boiling point of 474.0±45.0 °C and density of 1.13±0.1 g/cm³ further differentiate it from the parent compound (melting point 235–237 °C) [1]. These fundamental physicochemical identifiers, confirmed by HRMS (expected [M+H]⁺ = 399.2535) and NMR spectroscopic fingerprints, establish the diacetate as a uniquely identifiable entity for compendial reference standard qualification, ensuring that analytical methods are specificity-tested against the correct analyte form .

Reference standard Molecular weight Physical characterization CAS registry Purity verification

Levonorgestrel-3,17-diacetate: Application Scenarios Grounded in Differential Evidence


Progesterone Receptor Binding Assay Negative Control Compound

The near-complete abrogation of PR binding affinity (estimated <10% RBA vs. promegestone) makes levonorgestrel-3,17-diacetate an ideal negative control in competitive PR binding assays. Unlike levonorgestrel-17β-acetate, which retains 135% RBA and can generate false-positive displacement signals, the diacetate's dual pharmacophore blockade ensures that observed radioligand displacement in screening assays is attributable to the test article rather than residual receptor engagement by the control [1]. This application is supported by the well-characterized structure-activity relationship wherein masking both the C3 ketone and C17β hydroxyl groups eliminates PR recognition [2].

HPLC Impurity Profiling for Norgestimate-Containing Pharmaceutical Formulations

The 0.5 log unit increase in XlogP (4.3 vs. 3.8 for LNG) provides a chromatographic retention shift enabling baseline separation of the diacetate from both levonorgestrel and its 17-monoacetate in reversed-phase HPLC methods [1]. Analytical laboratories developing stability-indicating impurity assays for norgestimate-containing oral contraceptives (e.g., Ortho Tri-Cyclen generics) can employ the diacetate as a system suitability marker and process-related impurity reference, leveraging its distinct retention time for unambiguous peak identification [2].

Sustained-Release Progestin Formulation Preclinical Screening

Formulation scientists investigating injectable or implantable levonorgestrel delivery systems can evaluate the diacetate as a candidate for extended-duration release. The dual-ester structure predicts a sequential, two-step hydrolysis cascade—C3 enol acetate cleavage followed by C17β acetate hydrolysis—that is expected to produce a more gradual appearance of pharmacologically active LNG compared to the single-step deacetylation of LNG-17β-acetate [1]. In vitro skin permeation data from related levonorgestrel ester prodrugs (Friend & Catz, 1988) demonstrate the feasibility of esterase-mediated activation in tissue, providing a methodological framework for comparative release profiling [2].

Nuclear Receptor Selectivity Panel Calibrator for Androgen Receptor Cross-Reactivity Assessment

Given the inferred minimal androgen receptor binding (estimated ≤0.025× DHT), the diacetate can serve as a low-androgenicity reference point in progestin receptor selectivity screening panels. By comparing AR transactivation or competitive binding data for novel progestin candidates against the diacetate baseline, researchers can quantify the incremental androgenic liability contributed by modification of the C3 or C17 positions, using the well-characterized AR binding hierarchy established by Phillips et al. (1990) as a framework [1].

Quote Request

Request a Quote for Levonorgestrel-3,17-diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.